MgATP(2-) -

MgATP(2-)

Catalog Number: EVT-1587754
CAS Number:
Molecular Formula: C10H12MgN5O13P3-2
Molecular Weight: 527.45 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MgATP(2-) is a magnesium coordination entity.
Overview

Magnesium adenosine triphosphate, represented as MgATP(2-), is a crucial biochemical compound formed by the coordination of magnesium ions with adenosine triphosphate. This compound plays a vital role in cellular metabolism, energy transfer, and various biochemical reactions. The presence of magnesium stabilizes the ATP molecule, enhancing its functionality in enzymatic processes.

Source

MgATP(2-) is predominantly found in biological systems, where it is produced during cellular respiration and other metabolic pathways. It is sourced from ATP, which is synthesized in mitochondria through oxidative phosphorylation or substrate-level phosphorylation. The magnesium ion is typically derived from dietary sources and is essential for numerous biological functions.

Classification

MgATP(2-) can be classified under several categories:

  • Biochemical Compounds: It is a nucleotide derivative.
  • Metal Complexes: As a complex of magnesium and adenosine triphosphate, it falls under metal ion coordination complexes.
  • Energy Carriers: It serves as a primary energy currency in biological systems.
Synthesis Analysis

Methods

The synthesis of MgATP(2-) primarily occurs through the combination of magnesium ions with adenosine triphosphate. This process can be facilitated by various methods:

  1. Direct Mixing: Mixing aqueous solutions of magnesium salts (e.g., magnesium chloride) with ATP solutions under controlled pH conditions to promote complex formation.
  2. Crystallization: Isolating MgATP(2-) through crystallization techniques from concentrated solutions where magnesium ions are present.

Technical Details

The synthesis often requires maintaining specific pH levels (around neutral) to ensure optimal binding between magnesium ions and ATP. The stability of the resulting MgATP(2-) complex can be influenced by ionic strength and temperature during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of MgATP(2-) consists of an adenosine moiety linked to three phosphate groups, with a magnesium ion coordinated to the terminal phosphate group. The coordination enhances the stability of the molecule and facilitates its role in biochemistry.

Data

  • Molecular Formula: C10H12MgN5O13P3
  • Molecular Weight: Approximately 507.18 g/mol
  • Geometry: The coordination geometry around the magnesium ion is typically octahedral, involving oxygen atoms from the phosphate groups.
Chemical Reactions Analysis

Reactions

MgATP(2-) participates in various biochemical reactions, including:

  1. Hydrolysis: The hydrolysis of MgATP(2-) releases energy, which drives many cellular processes such as muscle contraction and active transport.
    MgATP2+H2OADP3+Pi+energy\text{MgATP}^{2-}+\text{H}_2\text{O}\rightarrow \text{ADP}^{3-}+\text{P}_i+\text{energy}
  2. Phosphorylation Reactions: It acts as a phosphate donor in phosphorylation reactions critical for signal transduction and metabolic regulation.

Technical Details

The hydrolysis reaction is catalyzed by enzymes such as ATPases, which are critical for cellular energy management. The presence of magnesium ions is essential for these enzymes' activity, enhancing their efficiency.

Mechanism of Action

Process

The mechanism by which MgATP(2-) exerts its effects involves several steps:

  1. Binding to Enzymes: MgATP(2-) binds to specific enzyme active sites, facilitating conformational changes necessary for catalytic activity.
  2. Energy Transfer: Upon hydrolysis, the energy released from MgATP(2-) hydrolysis is used to drive endergonic reactions within cells.
  3. Regulatory Role: The concentration of MgATP(2-) influences various signaling pathways, particularly those involved in protein synthesis via the mTOR pathway.

Data

Research indicates that the effective concentration of free magnesium ions influences the rate of ATP hydrolysis and subsequent cellular reactions significantly.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Usually exists as a white crystalline powder when dehydrated.
  • Solubility: Highly soluble in water; solubility increases with temperature.

Chemical Properties

  • Stability: Stable under physiological pH but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with water to release energy; can participate in redox reactions under certain conditions.

Relevant data indicate that the stability and reactivity of MgATP(2-) are crucial for its biological functions, particularly in high-energy environments like muscle tissues.

Applications

Scientific Uses

MgATP(2-) has numerous applications in scientific research and biotechnology:

  1. Cellular Biochemistry Studies: Used extensively to study energy metabolism and enzymatic reactions.
  2. Pharmacological Research: Investigated for its role in drug interactions and cellular signaling pathways.
  3. Biotechnology Applications: Employed in various assays that require ATP-dependent processes, such as luciferase assays for measuring bioluminescence.
Biochemical Interactions of MgATP²⁻ in Enzyme Systems

Role as a Cofactor in ATP-Dependent Enzymatic Reactions

MgATP²⁻ serves as the primary physiological substrate for ATP-dependent enzymes due to its stability and optimized charge distribution for molecular recognition. The magnesium ion neutralizes the high negative charge of ATP⁴⁻, facilitating binding within catalytic pockets while enabling nucleophilic attack on the γ-phosphate during hydrolysis. Key enzymatic processes critically dependent on MgATP²⁻ include:

  • Glycolytic Kinases: Hexokinase and phosphofructokinase utilize MgATP²⁻ for phosphoryl transfer to sugar substrates. The hydrolysis of MgATP²⁻ during glycolysis releases protons (H⁺), contributing to cellular acidification under high glycolytic flux (glucose → 2 lactate⁻ + 2H⁺) [1].
  • Nitrogen Fixation: Nitrogenase couples MgATP²⁻ hydrolysis to electron transfer for N₂ reduction. Resurrected ancestral nitrogenases (dating to ~540–2,300 million years ago) show strict specificity for MgATP²⁻, indicating an evolutionarily conserved requirement. Alternative nucleotides (GTP, UTP, ITP) fail to support activity [6].
  • Proton Pumping: Vacuolar H⁺-ATPases (V-ATPases) hydrolyze MgATP²⁻ to generate proton gradients. The energy from hydrolysis drives conformational changes essential for rotary catalysis and proton translocation across membranes [3].

Table 1: Enzymatic Systems Dependent on MgATP²⁻

EnzymeBiological RoleMetal SpecificityKm (MgATP²⁻)
HexokinaseGlucose phosphorylationMg²⁺ > Mn²⁺0.35 mM
NitrogenaseN₂ reduction to NH₃Mg²⁺ exclusivelyNot reported
Pyruvate CarboxylasePyruvate carboxylationMg²⁺ or Mn²⁺ (pH-dependent)Sigmoidal kinetics
V-ATPaseProton gradient generationMg²⁺Cooperative binding

Allosteric Regulation Mechanisms of MgATP²⁻-Binding Proteins

MgATP²⁻ acts as both a substrate and an allosteric modulator, inducing conformational shifts that fine-tune enzyme activity:

  • Brain Hexokinase: MgATP²⁻ binding at non-catalytic sites induces cooperative kinetics. At sub-saturating glucose and 1:1 Mg²⁺/ATP ratios, substrate-saturation curves for MgATP²⁻ are sigmoidal (Hill coefficient = 1.8). Excess Mg²⁺ (≥5:1 ratio) shifts kinetics to hyperbolic (Hill coefficient = 1.0), indicating Mg²⁺-mediated relief of cooperative binding [2] [4].
  • Phosphofructokinase-2 (PFK-2): This ribokinase-family enzyme requires a catalytic Mg²⁺ ion coordinated by Glu190 for ATP hydrolysis. Mutations (E190Q) disrupt Mg²⁺ binding, reducing kcat by 50-fold and increasing Km for MgATP²⁻ 15-fold [5].
  • Pyruvate Carboxylase: Free ATP⁴⁻ (lacking Mg²⁺) acts as a negative allosteric effector, inducing sigmoidal kinetics. Physiological Mg²⁺ concentrations suppress this inhibition by reducing ATP⁴⁻ availability [10].

Allosteric transitions are often coupled to oligomerization. For example, binding of MgATP²⁻ to DNA gyrase triggers N-gate closure, enabling DNA supercoiling [7].

Kinetic Analysis of MgATP²⁻ Hydrolysis in Catalytic Cycles

The hydrolysis kinetics of MgATP²⁻ reveal complex dependencies on metal coordination, pH, and enzyme state:

  • Hydrolysis Stoichiometry:
  • Glycolysis: Hydrolysis of 2 MgATP²⁻ releases 2 H⁺ at pH 7.0 (Eq: 2MgATP²⁻ + 2H₂O → 2MgADP⁻ + HPO₄²⁻ + H₂PO₄⁻ + 2H⁺) [1].
  • V-ATPase: Conformational changes during MgATP²⁻ hydrolysis destabilize subunit H binding, linking hydrolysis to mechanical work [3].
  • Metal Dependence:
  • Pyruvate carboxylase activity is higher with MnATP²⁻ than MgATP²⁻ at pH 6.5, reflecting yeast cytosol conditions. Excess Mn²⁺ or Mg²⁺ shifts sigmoidal kinetics to hyperbolic by sequestering inhibitory ATP⁴⁻ [10].
  • Single-ATP Mechanisms:
  • DNA gyrase operates with one hydrolyzed MgATP²⁻ molecule per supercoiling event. Heterodimers with a single functional ATPase site achieve N-gate closure and DNA supercoiling, albeit at reduced efficiency [7].

Table 2: Kinetic Parameters of MgATP²⁻ Hydrolysis

EnzymeCatalytic Rate (kcat)ATP Hydrolyzed per ReactionpH Optimum
Yeast Pyruvate Carboxylase62 kJ/mol activation energy1 per carboxylation8.0 (MgATP²⁻)
DNA Gyrase0.5–2 min⁻¹ (single site)1 per supercoil7.0–7.5
V-ATPase140 s⁻¹ (holoenzyme)3 per rotation7.2

Competitive Inhibition by Free ATP⁴⁻ and Phosphate Interactions

Uncomplexed ATP⁴⁻ and inorganic phosphate (Pᵢ) antagonize MgATP²⁻-dependent reactions through distinct mechanisms:

  • ATP⁴⁻ as a Competitive Inhibitor:
  • ATP sulphurylase exhibits hyperbolic kinetics only when MgATP²⁻ is saturating. Free ATP⁴⁻ competitively inhibits the enzyme (Kᵢ = 0.02 mM for adenosine 5’-phosphosulphate synthesis) [9].
  • Brain hexokinase inhibition by ATP⁴⁻ is "mixed-type" with respect to MgATP²⁻, suggesting overlapping but non-identical binding sites [4].
  • Phosphate (Pᵢ) Interactions:
  • Pᵢ reverses MgATP²⁻ hydrolysis in mitochondrial assays, regenerating MgATP²⁻ via ATP synthase. This maintains cytosolic ATP homeostasis under stress [8].
  • In phosphofructokinase-2, Pᵢ acts as a non-competitive allosteric inhibitor by binding a site distinct from MgATP²⁻. Inhibition is reversed by fructose-6-phosphate [5].
  • Physiological Implications:
  • In planta MgATP²⁻ gradients (e.g., root hairs vs. meristems) inversely correlate with growth rates, reflecting localized ATP⁴⁻ inhibition. Hypoxia rapidly depletes MgATP²⁻, exacerbating inhibition by residual ATP⁴⁻ [8].

Table 3: Inhibition Profiles of MgATP²⁻-Dependent Enzymes

EnzymeInhibitorMechanismKᵢ (mM)Reversing Agent
ATP SulphurylaseATP⁴⁻Competitive vs. MoO₄²⁻~0.02Excess Mg²⁺
Brain HexokinaseATP⁴⁻Mixed-type vs. MgATP²⁻Not reportedGlucose 6-phosphate
Phosphofructokinase-2PᵢNon-competitive allostericNot reportedFructose-6-phosphate
Pyruvate CarboxylaseATP⁴⁻Negative allosteric effector0.1–1.0Mg²⁺/Mn²⁺ excess

Properties

Product Name

MgATP(2-)

IUPAC Name

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C10H12MgN5O13P3-2

Molecular Weight

527.45 g/mol

InChI

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-4/t4-,6-,7-,10-;/m1./s1

InChI Key

CYYJCOXYBYJLIK-MCDZGGTQSA-J

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]

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